molecular formula C19H17F2N3OS B2570828 3,4-difluoro-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)benzamide CAS No. 897455-05-9

3,4-difluoro-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)benzamide

Cat. No. B2570828
CAS RN: 897455-05-9
M. Wt: 373.42
InChI Key: XNNUUMWFJDZZCW-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a cyclic structure. The presence of the difluoro group and the tolyl group would likely have significant effects on the overall shape and reactivity of the molecule.


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be quite complex and would depend on the specific conditions and reagents used. The presence of the imidazole ring and the amide group could potentially make this compound reactive towards both electrophiles and nucleophiles .

Scientific Research Applications

Synthesis and Electrophysiological Activity

Research on N-substituted imidazolylbenzamides, closely related to the chemical structure , has demonstrated their potential as selective class III agents with significant cardiac electrophysiological activity. These compounds, through modification of the N-substituted benzamide series, have shown promise in vitro and in vivo models for the treatment of reentrant arrhythmias, highlighting their importance in developing new cardiovascular therapies (Morgan et al., 1990).

Anticorrosion Applications

Studies have also explored the utility of imidazolium ionic liquids, structurally similar to the query compound, as additives in poly(ethylene glycol) for steel/Cu-Sn alloy contacts. These compounds exhibit excellent friction reduction, antiwear, and anticorrosion properties, suggesting potential applications in industrial lubrication and protection of materials (Cai et al., 2012).

Antiulcer Agents

Imidazo[1,2-a]pyridines, with a structural motif similar to the compound of interest, have been synthesized as potential antiulcer agents. Although not displaying significant antisecretory activity, several compounds demonstrated good cytoprotective properties, indicating their potential utility in developing treatments for ulcers (Starrett et al., 1989).

Fluorinated Molecule Synthesis

Research into the synthesis of 2-(3,3-difluoro-4-(silyloxy)but-1-en-1-yl)benzamides via rhodium(III)-catalyzed alkenylation demonstrates the broader chemical synthesis applications of fluorinated compounds. These methodologies afford new opportunities for creating elaborate difluorinated compounds with potential pharmaceutical and agrochemical uses (Cui et al., 2023).

Antiinflammatory and Analgesic Activity

The synthesis and evaluation of 4,5-diaryl-2-(substituted thio)-1H-imidazoles for antiinflammatory and analgesic activity have shown several analogs to be more potent than phenylbutazone and indomethacin. This research underscores the potential of imidazole derivatives in developing new therapeutic agents for inflammation and pain management (Sharpe et al., 1985).

properties

IUPAC Name

3,4-difluoro-N-[2-[[5-(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F2N3OS/c1-12-2-4-13(5-3-12)17-11-23-19(24-17)26-9-8-22-18(25)14-6-7-15(20)16(21)10-14/h2-7,10-11H,8-9H2,1H3,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNNUUMWFJDZZCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN=C(N2)SCCNC(=O)C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-difluoro-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)benzamide

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